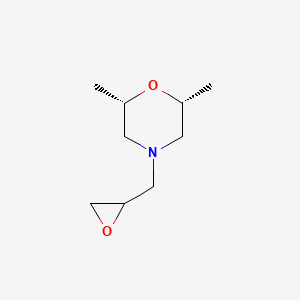

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine” is a chemical compound with the molecular formula C9H17NO2 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular weight of “this compound” is 171.24 . Detailed structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that chemical reactions occur on separate time scales because they involve various chemical species with differing activation energies .Aplicaciones Científicas De Investigación

Antifungal Properties

A study highlighted the fungicidal properties of derivatives related to morpholine against Candida and Aspergillus species. Introduction of a gem-dimethyl on the morpholine core improved plasmatic stability while maintaining antifungal efficacy, demonstrating significant potential for therapeutic applications in fungal infections (Bardiot et al., 2015).

Green Polymerization

Research on the green polymerization of 4-(Oxiran-2-ylmethyl)morpholine (OMM) shows its synthesis through reaction with epichlorohydrin followed by sodium hydroxide treatment. This process, catalyzed by activated smectite clay, demonstrates the monomer's versatility for sustainable polymer production (Seghier & Belbachir, 2016).

Synthetic Chemistry and Pharmaceutical Applications

- The synthesis of enantiopure 2,6-disubstituted morpholines, achieved through the ring opening of chiral oxiranes, underscores the compound's importance as a precursor for creating valuable heterocyclic building blocks. These are instrumental in the development of pharmaceuticals and as chiral tools in medicinal chemistry (Penso et al., 2008).

- Another study explored the reaction of allyl glycidyl ether and 4-(oxiran-2-ylmethyl)morpholine with aromatic dithiols to produce substituted sulfur-containing propan-2-ols, highlighting the compound's utility in generating new chemical entities (Mesropyan et al., 2009).

Propiedades

IUPAC Name |

(2S,6R)-2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-10(4-8(2)12-7)5-9-6-11-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNUGTDPHXUKCZ-JVHMLUBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)

![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)